N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with a unique structure that includes chlorophenyl, dimethoxybenzyl, fluorophenyl, and thioxoimidazolidinone groups
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can be compared with similar compounds such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 and has been studied for its potential in treating Parkinson’s disease.
4-(3,4-dimethoxybenzyl)-6,7-dimethoxyisochroman-3-one: This compound undergoes electrochemical oxidation to form a spiro-cyclohexadienone, demonstrating unique reactivity.
Properties
Molecular Formula |
C26H23ClFN3O4S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23ClFN3O4S/c1-34-22-11-6-16(12-23(22)35-2)15-30-21(14-24(32)29-19-5-3-4-17(27)13-19)25(33)31(26(30)36)20-9-7-18(28)8-10-20/h3-13,21H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
IBUFGJSPIZMNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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